molecular formula C12H22N2O3 B12098539 tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No.: B12098539
M. Wt: 242.31 g/mol
InChI Key: SZLUJRHLIZAWGS-UHFFFAOYSA-N
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Description

tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate: is a complex organic compound featuring a pyrrolo[1,2-a]pyrazine scaffold. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl group and the hydroxy functional group adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can be achieved through a multi-component reaction (MCR) approach. One-pot synthesis methods are often employed, involving the condensation of various starting materials in a single reaction vessel. For instance, a typical synthetic route might involve the use of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature . This method is advantageous due to its efficiency, atom economy, and the ability to generate complex structures in moderate to high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of multi-component reactions and one-pot synthesis can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrazine ring or other functional groups.

    Substitution: The tert-butyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could lead to the formation of a more saturated ring system.

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets. The hydroxy group and the pyrazine ring are likely involved in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is unique due to the presence of the tert-butyl group and the hydroxy functional group, which confer distinct chemical properties and potential biological activities

Properties

IUPAC Name

tert-butyl 7-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9-10,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLUJRHLIZAWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CC2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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